N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-18(13(2)23(5)21-12)19(24)20-10-16(22(3)4)15-11-25-17-9-7-6-8-14(15)17/h6-9,11,16H,10H2,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNHFQHEBKUTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 358.46 g/mol. The structure includes a benzo[b]thiophene moiety and a dimethylaminoethyl side chain, contributing to its biological interactions.
Research indicates that compounds with pyrazole scaffolds exhibit various mechanisms of action, including:
- Anti-inflammatory Activity : Pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways .
- Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial strains and may inhibit the growth of pathogens by disrupting cellular processes .
- Enzyme Inhibition : Some pyrazole derivatives act as inhibitors for enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter metabolism .
Biological Activity Data
A summary of biological activity findings related to similar pyrazole compounds is provided in the following table:
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Anti-inflammatory Effects : A study demonstrated that specific pyrazole derivatives significantly reduced edema in rat models when compared to standard anti-inflammatory drugs like ibuprofen. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Research on pyrazole compounds indicated promising results against various bacterial strains, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .
- Neuropharmacological Applications : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that they could be developed into treatments for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several heterocyclic derivatives, including those listed in the provided evidence. Below is a comparative analysis based on molecular features, functional groups, and hypothetical pharmacological implications.
Structural and Functional Group Comparisons
Key Observations:
- Benzo[b]thiophene vs.
- Pyrazole Substitutions : The 1,3,5-trimethylpyrazole in the target compound contrasts with the 3,5-dimethylpyrazole in 381166-05-7. Increased methylation could enhance metabolic stability but reduce hydrogen-bonding capacity .
- Aminoethyl vs.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
While direct comparative data are unavailable in the provided evidence, inferences can be drawn from structural analogs:
Implications:
- The target compound’s higher logP compared to 741733-98-2 suggests stronger membrane permeability but possible hepatic metabolism risks.
- The pyrazole carboxamide in both the target compound and 381166-05-8 may favor kinase inhibition, but the latter’s phenyldiazenyl group could introduce photosensitivity .
Research Findings and Limitations
- Target Compound: No direct activity data is available in the provided evidence. However, benzo[b]thiophene derivatives are documented in kinase inhibition (e.g., JAK/STAT pathways), while pyrazole carboxamides are explored in COX-2 targeting .
- 741733-98-2 : Benzodioxin-pyrrolidone hybrids have shown anti-inflammatory activity in preclinical models, but thiazole-containing analogs like this may exhibit off-target effects on ion channels .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include:
- Pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups).
- Benzo[b]thiophene aromatic protons (δ 7.2–7.8 ppm).
- Dimethylamino group (δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) expected at m/z corresponding to the molecular formula (C20H24N4O2S).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time and peak symmetry confirm purity (>98%) .
Q. Table 1: Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 2.35 (s, 3H, CH3), δ 3.02 (s, 6H, N(CH3)2) | |
| ESI-MS | m/z 393.15 ([M+H]+) | |
| HPLC | Retention time: 8.2 min, purity 99% |
What in vitro assays are suitable for preliminary biological screening (e.g., enzyme inhibition, cytotoxicity)?
Q. Advanced Research Focus
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP concentrations adjusted to Km values. IC50 calculations require dose-response curves (0.1–100 µM) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize data to positive controls (e.g., doxorubicin) .
Note : Solubility in DMSO (tested up to 10 mM) must be confirmed to avoid false negatives .
How can contradictory data in biological assays be resolved (e.g., inconsistent IC50 values across studies)?
Q. Advanced Research Focus
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
- Metabolic Stability : Check for compound degradation via LC-MS after incubation in cell culture medium .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
What strategies can improve the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
Q. Advanced Research Focus
- Structural Modifications :
- Replace dimethylamino group with morpholine (to enhance solubility).
- Introduce fluorine atoms to reduce CYP450-mediated metabolism .
- Prodrug Design : Esterification of the carboxamide group to improve membrane permeability .
- In Silico Modeling : Use tools like SwissADME to predict logP, bioavailability, and P-glycoprotein substrate likelihood .
How can molecular docking studies elucidate interactions with biological targets?
Q. Advanced Research Focus
- Target Selection : Prioritize kinases or GPCRs based on structural homology to known pyrazole-carboxamide targets (e.g., EGFR, PARP).
- Docking Workflow :
- Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.
- Run simulations with Lamarckian genetic algorithm (50 runs, 25M evaluations).
- Validate binding poses via molecular dynamics (MD) simulations (GROMACS, 100 ns) .
Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bond interactions with catalytic residues (e.g., Lys745 in EGFR) .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Q. Advanced Research Focus
- Batch Size Limitations : Transition from round-bottom flasks to jacketed reactors with temperature control (±1°C).
- Purification : Replace column chromatography with fractional crystallization (solvent: ethanol/water) for cost efficiency .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
